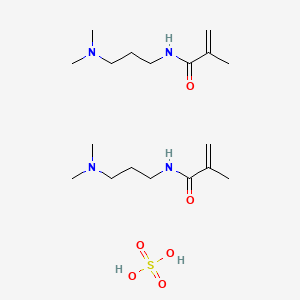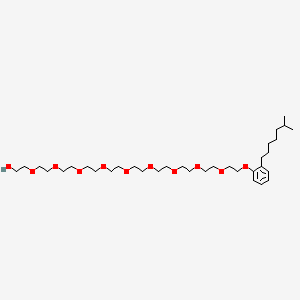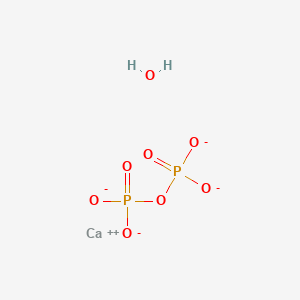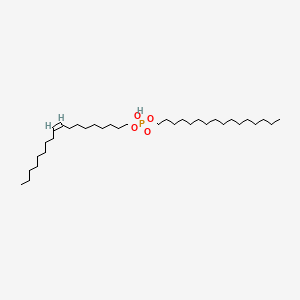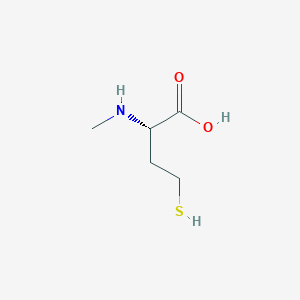
n-Methyl-l-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-l-homocysteine is a derivative of homocysteine, an amino acid that plays a crucial role in the metabolism of methionine. Homocysteine is an intermediate product in the metabolism of the essential amino acid methionine and is involved in various biochemical pathways, including the remethylation to methionine and the transsulfuration to cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-l-homocysteine typically involves the methylation of l-homocysteine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of enzymatic processes. Enzymes like l-methionine decarboxylase and l-methionine γ-lyase can be employed to facilitate the methylation process, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-l-homocysteine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
n-Methyl-l-homocysteine has several scientific research applications:
Chemistry: It is used as a model compound to study methylation reactions and sulfur-containing amino acid metabolism.
Biology: It serves as a tool to investigate the role of methylation in biological systems and the effects of homocysteine derivatives on cellular processes.
Medicine: Research on this compound contributes to understanding diseases associated with homocysteine metabolism, such as cardiovascular diseases and neurodegenerative disorders.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting homocysteine-related pathways
Mechanism of Action
The mechanism of action of n-Methyl-l-homocysteine involves its interaction with various molecular targets and pathways. It can act as a methyl donor in methylation reactions, influencing gene expression and protein function. Additionally, it can modulate redox potential and oxidative stress by participating in redox reactions. These actions are mediated through its interaction with enzymes and cofactors involved in homocysteine metabolism, such as methionine synthase and cystathionine-β-synthase .
Comparison with Similar Compounds
Similar Compounds
Homocysteine: A sulfur-containing amino acid involved in methionine metabolism.
Methionine: An essential amino acid that serves as a precursor to homocysteine.
S-adenosylmethionine: A key methyl donor in various biochemical reactions.
Cysteine: A sulfur-containing amino acid derived from homocysteine
Uniqueness
n-Methyl-l-homocysteine is unique due to its specific methylation, which imparts distinct chemical and biological properties. Unlike homocysteine, it can act as a methyl donor, influencing methylation-dependent processes. Its unique structure also allows it to participate in specific chemical reactions that are not possible with other similar compounds .
Properties
CAS No. |
164581-37-7 |
|---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2S)-2-(methylamino)-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-6-4(2-3-9)5(7)8/h4,6,9H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
PHMDDWYPVDXMNL-BYPYZUCNSA-N |
Isomeric SMILES |
CN[C@@H](CCS)C(=O)O |
Canonical SMILES |
CNC(CCS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



